Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Catalog No.
S3275897
CAS No.
2377611-97-5
M.F
C14H19BClNO4
M. Wt
311.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxa...

CAS Number

2377611-97-5

Product Name

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

IUPAC Name

methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Molecular Formula

C14H19BClNO4

Molecular Weight

311.57

InChI

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3

InChI Key

MAWPCWDBKQRYPJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)OC)N

Solubility

not available

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that belongs to the class of boronic acid derivatives. Its molecular formula is C15H21ClBO4C_{15}H_{21}ClBO_4, and it has a molecular weight of approximately 320.75 g/mol. The compound features a benzoate moiety substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an amino group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The presence of the amino group can facilitate electrophilic substitution on the aromatic ring.
  • Nucleophilic Substitution: The boron atom in the dioxaborolane can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can undergo oxidation reactions to form different derivatives or reduction reactions to yield simpler amines or alcohols.
  • Suzuki Coupling Reactions: As a boronic acid derivative, it can be used in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

The synthesis of methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:

  • Formation of the Boronic Acid Derivative: This can be achieved through the reaction of boronic acid with appropriate alcohols under acidic conditions.
  • Amino Group Introduction: The introduction of the amino group can be achieved via nucleophilic substitution on a suitable precursor compound.
  • Chlorination: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
  • Esterification: Finally, esterification with methanol can yield the methyl ester form of the compound.

These methods may vary based on specific laboratory conditions and available reagents .

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
  • Organic Synthesis: Utilized as an intermediate in various synthetic pathways, particularly in the formation of complex organic molecules.
  • Material Science: Investigated for use in creating functional materials owing to its unique electronic properties derived from the boron atom .

Interaction studies involving this compound focus on its reactivity with other molecules, particularly in catalytic processes like Suzuki coupling. Research indicates that compounds containing boron can significantly enhance reaction rates and selectivity when used as catalysts or reagents in organic synthesis. Further studies are needed to explore its interactions at a molecular level with potential biological targets .

Several compounds share structural similarities with methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate171364-80-00.97Different position of substituents on the aromatic ring
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate480425-35-20.96Similar structure but different substitution pattern
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) isophthalate944392-68-10.96Contains isophthalate structure instead of benzoate
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate195062-62-50.95Ethyl group instead of methyl group

These compounds exhibit variations in their substituents and functional groups while maintaining core structural elements that define their reactivity and potential applications .

Dates

Modify: 2024-04-14

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